[4-(4-Aminobutyl)phenyl]acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
876131-29-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[4-(4-aminobutyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H17NO2/c13-8-2-1-3-10-4-6-11(7-5-10)9-12(14)15/h4-7H,1-3,8-9,13H2,(H,14,15) |
InChI Key |
ADOYWAWBUCSLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)CC(=O)O |
Origin of Product |
United States |
Historical Perspectives on Phenylacetic Acid Derivatives in Organic Synthesis
The journey of phenylacetic acid and its derivatives in the realm of organic synthesis is a rich narrative that dates back to the foundational era of modern chemistry. Phenylacetic acid itself, a simple molecule featuring a phenyl group attached to an acetic acid moiety, has been a cornerstone in the synthesis of a vast array of more complex structures. wikipedia.org Its utility spans from the production of perfumes and agrochemicals to being a crucial precursor in the pharmaceutical industry for the synthesis of drugs like penicillin G and diclofenac. wikipedia.org
The synthetic versatility of the phenylacetic acid scaffold lies in the reactivity of both its aromatic ring and its carboxylic acid function. The phenyl ring can undergo various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups at different positions. This has enabled chemists to create extensive libraries of derivatives with diverse electronic and steric properties. inventivapharma.commdpi.com Simultaneously, the carboxylic acid group provides a handle for a multitude of chemical transformations, including esterification, amidation, and reduction, further expanding the accessible chemical space. orgsyn.org
Historically, the development of new synthetic methodologies has often been intertwined with the exploration of phenylacetic acid derivatives. For instance, classic reactions like the Willgerodt-Kindler reaction have been employed for their synthesis from acetophenones. orgsyn.org More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have provided even more efficient and versatile routes to substituted phenylacetic acids, solidifying their importance as key building blocks in organic synthesis. inventivapharma.com
Structural Characteristics and Chemical Significance of 4 4 Aminobutyl Phenyl Acetic Acid
[4-(4-Aminobutyl)phenyl]acetic acid is a bifunctional molecule that combines the well-established phenylacetic acid core with a flexible aminobutyl side chain. This unique combination of a rigid aromatic ring and a flexible aliphatic chain terminating in a primary amine bestows upon it a distinct set of structural and chemical properties.
The molecule consists of a central benzene (B151609) ring substituted at the para position with an acetic acid group (-CH₂COOH) and a butylamine (B146782) group (- (CH₂)₄NH₂). The presence of both an acidic carboxylic acid group and a basic amino group means that the compound can exist in various protonation states, including as a zwitterion, depending on the pH of the environment. This amphoteric nature is a key determinant of its solubility and potential interactions with biological macromolecules.
The four-carbon butyl chain provides significant conformational flexibility, allowing the terminal amino group to orient itself in various spatial arrangements relative to the phenylacetic acid core. This flexibility can be crucial for optimizing interactions with biological targets. The primary amine itself is a key functional group, capable of forming hydrogen bonds, salt bridges, and participating in various chemical reactions, including acylation and alkylation.
The chemical significance of this compound lies in its potential to serve as a versatile scaffold in medicinal chemistry and materials science. The distinct functionalities at opposite ends of the molecule allow for orthogonal chemical modifications, enabling the synthesis of a wide array of derivatives.
Interactive Data Table: Key Structural and Chemical Features
| Property | Value/Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Key Functional Groups | Carboxylic Acid (-COOH), Primary Amine (-NH₂) |
| Structural Features | Aromatic Phenyl Ring, Flexible Butyl Chain |
| Chemical Nature | Amphoteric (can act as an acid or a base) |
Overview of Research Trajectories for Aminophenylacetic Acid Scaffolds
Retrosynthetic Dissection of the this compound Skeleton
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nih.govorganic-chemistry.orgnih.gov For this compound, several disconnection strategies can be envisioned, primarily focusing on the carbon-carbon and carbon-nitrogen bonds.
A primary disconnection can be made at the C-N bond of the aminobutyl group, leading to a 4-(4-halobutyl)phenylacetic acid precursor and ammonia (B1221849) or a protected amine equivalent. This approach, however, may present challenges in chemoselectivity during the subsequent amination step due to the presence of the acidic carboxylic acid group. nih.gov
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
Development of Novel Synthetic Pathways to this compound
Building upon the retrosynthetic analysis, several novel synthetic pathways can be developed. These routes often involve strategic bond formations and functional group manipulations to achieve the target molecule.
Strategies for Carbon-Carbon Bond Formation at the Acetic Acid Moiety
The formation of the acetic acid side chain is a critical step in the synthesis. One common strategy involves the use of organometallic reagents. For instance, a Grignard reagent derived from a protected 4-(4-aminobutyl)bromobenzene can react with carbon dioxide to yield the corresponding carboxylic acid after deprotection.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, offer powerful methods for C-C bond formation. nih.govresearchgate.net For example, the coupling of a 4-(4-aminobutyl)phenylboronic acid derivative with a haloacetic acid ester, followed by hydrolysis, can provide the desired product. rsc.org The Willgerodt-Kindler reaction, which converts acetophenones to phenylacetic acids via a thiomorpholide intermediate, also presents a viable, albeit less direct, route. designer-drug.com
A modern approach involves the direct C-H functionalization of a suitable 4-substituted benzene (B151609) derivative. Catalytic systems, often based on palladium, can facilitate the direct carboxylation or acylation of the aromatic ring, though regioselectivity can be a challenge. nih.govrsc.org
| Reaction | Description | Key Reagents | Reference |
| Grignard Reaction | Reaction of a Grignard reagent with CO2 | RMgX, CO2 | General Knowledge |
| Suzuki Coupling | Pd-catalyzed coupling of a boronic acid with a halide | Pd catalyst, Base, Aryl boronic acid, Alkyl halide | rsc.org |
| Heck Reaction | Pd-catalyzed coupling of an alkene with a halide | Pd catalyst, Base, Alkene, Aryl halide | researchgate.net |
| Willgerodt-Kindler | Conversion of an acetophenone (B1666503) to a phenylacetic acid | Sulfur, Morpholine | designer-drug.com |
| C-H Carboxylation | Direct introduction of a carboxylic acid group | Pd catalyst, CO | nih.gov |
Regioselective Functionalization of the Phenyl Ring in Precursors
Achieving the desired 1,4-disubstitution pattern on the phenyl ring is crucial. The directing effects of substituents play a key role in electrophilic aromatic substitution reactions. For instance, starting with a para-substituted benzene derivative allows for controlled functionalization.
If the synthesis begins with a monosubstituted benzene, the existing group will direct the position of the incoming substituent. An electron-donating group will direct ortho- and para-, while an electron-withdrawing group will direct meta-. Therefore, a para-directing group is essential for establishing the correct substitution pattern.
Modern catalytic methods, particularly those involving transition metals like palladium and rhodium, have enabled regioselective C-H functionalization, offering more direct routes to specifically substituted aromatic compounds. rsc.orgbeilstein-journals.org These methods can overcome the inherent directing effects of substituents, providing access to isomers that are difficult to obtain through classical electrophilic substitution.
Introduction and Protection of the Aminobutyl Group
The aminobutyl side chain can be introduced through various methods, including nucleophilic substitution and reductive amination. A common approach involves the reaction of a 4-halophenylacetic acid ester with a protected 4-aminobutanol or a related synthon.
Given the reactivity of the amino group, protection is often necessary to prevent side reactions during other synthetic steps. designer-drug.com Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is critical and depends on the reaction conditions of subsequent steps, as they need to be stable during the synthesis and easily removable at the end. mdma.ch For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.
An alternative strategy is to introduce the amino group in a masked form, such as a nitro group or an azide (B81097). The nitro group can be introduced via nitration of a suitable phenylacetic acid derivative and subsequently reduced to the amine. nih.govorgsyn.org Similarly, an azide can be introduced via nucleophilic substitution and then reduced to the amine.
| Protecting Group | Introduction Reagent | Deprotection Condition | Reference |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acid (e.g., TFA) | mdma.ch |
| Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | mdma.ch |
| Phthaloyl | Phthalic anhydride (B1165640) | Hydrazine | General Knowledge |
Synthesis of Chiral this compound via Asymmetric Methods
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis can be achieved through several strategies.
One approach involves the use of chiral auxiliaries. wikipedia.orgslideshare.nettcichemicals.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral phenylacetic acids, Evans oxazolidinones and pseudoephedrine have been successfully employed as chiral auxiliaries. nih.gov The auxiliary is attached to the acetic acid moiety, and subsequent alkylation or other C-C bond-forming reactions proceed with high diastereoselectivity. The auxiliary is then cleaved to yield the enantiomerically enriched product.
Another powerful method is asymmetric catalysis. rsc.orgrsc.orgyoutube.com This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For example, the enantioselective alkylation of arylacetic acids can be achieved using a chiral lithium amide as a stereodirecting reagent. nih.gov Chiral phase-transfer catalysts have also been used in the synthesis of chiral phenylacetic acids. designer-drug.com
Catalytic Approaches in the Synthesis of this compound and its Analogs
Catalytic methods offer efficient and atom-economical routes to complex molecules. Palladium and rhodium-based catalysts are particularly versatile in the synthesis of phenylacetic acid derivatives. researchgate.netdesigner-drug.comrsc.orgnih.govacs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for constructing the carbon skeleton. researchgate.netyoutube.com For instance, a Suzuki coupling between a boronic acid derivative of the phenyl ring and a halo-aminobutyl component can be a key step.
More recently, C-H activation has emerged as a powerful tool for the direct functionalization of arenes. beilstein-journals.orgsci-hub.se Palladium catalysts can mediate the direct arylation of phenylacetic acids, and rhodium catalysts have been employed for the meta-C-H alkynylation of phenylacetic acid derivatives. nih.govrsc.org These methods offer the potential for more streamlined syntheses by avoiding the need for pre-functionalized starting materials.
Enzymatic catalysis also presents a green and highly selective alternative for the synthesis of chiral compounds. While specific enzymes for the direct synthesis of this compound may not be readily available, enzyme-engineering efforts could lead to the development of biocatalysts for this transformation. nih.gov
| Catalyst Type | Reaction | Description | Reference |
| Palladium | Suzuki Coupling | C-C bond formation between a boronic acid and a halide | rsc.orgyoutube.com |
| Palladium | Heck Reaction | C-C bond formation between an alkene and a halide | researchgate.net |
| Palladium | C-H Arylation | Direct formation of a C-C bond at an unactivated C-H position | nih.govrsc.org |
| Rhodium | Carbonylation | Introduction of a carbonyl group | researchgate.netdesigner-drug.com |
| Rhodium | C-H Alkynylation | Direct formation of a C-C bond to an alkyne | rsc.org |
Advanced Synthetic Methodologies for this compound
The synthesis of complex phenylacetic acid derivatives such as this compound involves multi-step pathways that leverage modern catalytic processes to construct the target architecture efficiently. While a direct, single-pot synthesis is not commonly documented, plausible and advanced retrosynthetic analyses point toward strategies involving the functionalization of a pre-formed phenylacetic acid core or the construction of the acetic acid side chain onto a substituted benzene ring.
A prominent advanced strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, to form the crucial carbon-carbon bond that attaches the butyl side chain to the phenyl ring. A representative synthetic sequence can be conceptualized starting from a readily available precursor like 4-bromophenylacetic acid or its corresponding ester.
A Plausible Advanced Synthetic Route:
Esterification of 4-Bromophenylacetic Acid: To prevent side reactions with the carboxylic acid moiety during the subsequent coupling step, it is first protected as an ester, for example, a methyl or ethyl ester. This can be achieved via Fischer esterification using the corresponding alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis. wikipedia.org
Palladium-Catalyzed Cross-Coupling: The resulting ethyl 4-bromophenylacetate can undergo a Heck coupling reaction with a protected amine-containing alkene, such as N-Boc-3-butenylamine. This reaction forges the C-C bond at the para-position, introducing the four-carbon skeleton. Palladium catalysts like Pd(PPh₃)₄ are employed for such transformations. doi.org
Reduction of the Alkene: The butenyl side chain is then reduced to a butyl group. This is typically accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum oxide catalyst under a hydrogen atmosphere.
Deprotection and Hydrolysis: The final steps involve the removal of the amine protecting group (e.g., acid-catalyzed cleavage of the Boc group) and hydrolysis of the ester to yield the final product, this compound. Basic hydrolysis using sodium hydroxide (B78521) followed by acidic workup is a standard procedure for this transformation. chemicalbook.com
The following table outlines representative conditions for key advanced reactions that could be adapted for this synthesis.
| Step | Reaction Type | Key Reagents & Catalyst | Typical Conditions | Analogous Yield | Reference |
| 1 | Carbonylation / Esterification | p-Bromotoluene, CO (10 atm), Ethanol, di-tert-butyl peroxide, Pd(Xantphos)Cl₂ | 120°C, 16 h | 73% (for ester) | chemicalbook.com |
| 2 | Cyanation / Hydrolysis | 4-Bromotoluene, Liquid Bromine, NaCN, TBAC (catalyst) | Reflux (90-100°C) for hydrolysis step | 98% (for hydrolysis) | quickcompany.in |
| 3 | Palladium-Catalyzed Coupling | Aryl Halide, Alkene/Boronic Ester, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Reflux in solvent mixture (e.g., Toluene/EtOH/H₂O) | Varies | doi.org |
| 4 | Amine Deprotection (Phthalimido) | Hydrazine Hydrate | Reflux in Ethanol | Varies | researchgate.net |
This table presents data from analogous reactions on similar substrates, illustrating the conditions applicable to a potential synthesis of this compound.
Green Chemistry Principles in the Preparation of this compound
The integration of green chemistry principles into the synthesis of fine chemicals and pharmaceutical intermediates is of paramount importance for sustainable industrial development. For a molecule like this compound, several greener alternatives to traditional synthetic methods can be proposed, focusing on improving atom economy, reducing waste, and using less hazardous materials.
Catalytic and Atom-Economical Approaches:
A key green strategy is the replacement of stoichiometric reagents with catalytic alternatives. The N-alkylation step to form the aminobutyl group is a prime target for improvement. Traditional methods often rely on the reaction of an amine with an alkyl halide, which generates stoichiometric salt waste and uses hazardous alkylating agents. A superior "hydrogen borrowing" or "hydrogen autotransfer" catalytic cycle offers a highly atom-economical alternative. whiterose.ac.uk In this approach, an alcohol, such as [4-(4-hydroxybutyl)phenyl]acetic acid, can be reacted directly with an amine source (like ammonia). A transition metal catalyst (e.g., based on iridium, ruthenium, or rhodium) temporarily oxidizes the alcohol to an aldehyde, which then reacts with the amine to form an imine. researchgate.net The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the desired amine and generating only water as a byproduct. whiterose.ac.ukresearchgate.net This method avoids the use of alkyl halides and the production of salt waste. whiterose.ac.uk
Use of Benign Solvents and Reagents:
The choice of solvent is another critical aspect of green synthesis. Many classical organic reactions utilize volatile and often toxic solvents. Research into greener alternatives has shown the efficacy of using water or aqueous-ethanolic mixtures for certain reactions, such as the Biginelli reaction for synthesizing related heterocyclic compounds, which can be catalyzed by green bio-organic catalysts like taurine. acs.org Furthermore, replacing highly reactive and hazardous reagents, such as alkyl halides or tosylates, with more stable and less toxic alcohols as alkylating agents significantly improves the safety and environmental profile of a synthesis. whiterose.ac.uk
Energy Efficiency and Alternative Activation:
Modern techniques can reduce the energy consumption of chemical processes. Microwave-assisted synthesis has been shown to dramatically shorten reaction times for the creation of complex molecules, which can lead to significant energy savings compared to conventional heating methods. acs.org Another innovative green approach is photocatalysis. For instance, the amination of alkyl halides can be achieved under photocatalytic conditions, using light as the energy source to drive the reaction, potentially under milder conditions than thermal methods. nih.gov
The following table compares traditional methods with greener alternatives applicable to the synthesis of this compound.
| Transformation | Traditional Method | Green Alternative | Key Advantages of Green Method | Reference |
| N-Alkylation | Reaction of an amine with an alkyl halide (e.g., 4-(4-bromobutyl)phenylacetic acid). | "Hydrogen Borrowing" catalysis using an alcohol (e.g., 4-(4-hydroxybutyl)phenylacetic acid) and an amine source. | High atom economy (water is the only byproduct), avoids hazardous alkyl halides and stoichiometric salt waste. | whiterose.ac.ukresearchgate.net |
| Catalysis | Use of strong, corrosive mineral acids (e.g., H₂SO₄) for esterification. | Use of recyclable solid acid catalysts like metal cation-exchanged montmorillonite (B579905) nanoclays. | Catalyst is recyclable, less corrosive, and reduces hazardous waste streams. | whiterose.ac.uk |
| Solvent Choice | Use of chlorinated solvents (e.g., DCM) or high-boiling polar aprotic solvents (e.g., DMF). | Use of aqueous media, ethanol, or solvent-free conditions where possible. | Reduced toxicity, improved safety, easier workup, and less environmental pollution. | acs.org |
| Energy Input | Conventional heating under reflux for extended periods (hours to days). | Microwave irradiation. | Drastically reduced reaction times, improved energy efficiency. | acs.org |
Transformations at the Carboxylic Acid Functionality of this compound
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, reduction, and oxidation.
Formation of Esters and Amides from this compound
The carboxylic acid moiety of this compound can be readily converted to esters and amides, which are fundamental transformations in organic synthesis.
Esterification: The most common method for ester formation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. youtube.comsavemyexams.com This is a reversible equilibrium-driven process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. youtube.comsavemyexams.com For a molecule like this compound, prior protection of the amine group, for instance as a carbamate, is often necessary to prevent its reaction with the acid catalyst.
Amidation: The formation of amides from this compound can be achieved through several methods. Direct amidation with an amine can be accomplished by heating the two components, often with a catalyst to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. masterorganicchemistry.com More commonly, the carboxylic acid is first activated to a more reactive derivative. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation under milder conditions. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. youtube.com Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. encyclopedia.pub
Table 1: Representative Conditions for Ester and Amide Formation
| Transformation | Reagents | Catalyst/Conditions | Product |
|---|---|---|---|
| Esterification | Methanol | Sulfuric Acid (catalytic), Reflux | Methyl [4-(4-aminobutyl)phenyl]acetate |
| Amidation (Direct) | Benzylamine | Heat (e.g., 110°C in toluene), NiCl₂ catalyst | N-Benzyl-2-[4-(4-aminobutyl)phenyl]acetamide |
Reductions and Oxidations Involving the Carboxyl Group
The carboxylic acid group can undergo both reduction to an alcohol and, under specific conditions, oxidative transformations.
Reduction: The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, 2-[4-(4-aminobutyl)phenyl]ethanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to alcohols. nih.gov The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. nih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. nih.gov However, the carboxylic acid can be activated, for example, by conversion to a mixed anhydride, which can then be reduced by NaBH₄. researchgate.net
Oxidation: While the acetic acid side chain is generally robust, oxidative decarboxylation of phenylacetic acid derivatives can occur under specific conditions to yield carbonyl compounds. researchgate.net For instance, photolytic oxidative decarboxylation using a mesoporous silica (B1680970) catalyst like FSM-16 in the presence of oxygen has been reported for phenylacetic acid, yielding benzaldehyde (B42025). researchgate.net The oxidation of phenylacetic acid with stronger oxidizing agents like potassium permanganate (B83412) in an acidic medium can also lead to the formation of benzaldehyde. chemguide.co.uk The bacterial oxidation of phenylacetic acid is also a known metabolic pathway, ultimately leading to the breakdown of the aromatic ring. masterorganicchemistry.com
Reactions Involving the Primary Amine Group of this compound
The primary amine group on the butyl side chain is a nucleophilic center that can participate in a wide array of reactions, allowing for extensive derivatization.
Acylation, Alkylation, and Sulfonylation Reactions
These reactions are fundamental for modifying the amine group, often to introduce new functional groups or protecting groups.
Acylation: The primary amine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form amides. youtube.comyoutube.com For example, reaction with acetyl chloride or acetic anhydride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-{4-[4-(carboxymethyl)phenyl]butyl}acetamide. This reaction is often used to protect the amine functionality during subsequent reactions on the carboxylic acid. youtube.com
Alkylation: The nucleophilic primary amine can undergo alkylation with alkyl halides. youtube.comnih.gov However, a significant challenge with the direct alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of mono-, di-, and even quaternary ammonium salts. masterorganicchemistry.comencyclopedia.pub To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. nih.gov
Sulfonylation: The primary amine reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base to form sulfonamides. wikipedia.org This reaction is a common method for the protection of amines or for the introduction of the sulfonyl group, which is present in many pharmaceutical compounds.
Table 2: Representative Reactions at the Primary Amine Functionality
| Reaction | Reagent | Base/Conditions | Product |
|---|---|---|---|
| Acylation | Acetic Anhydride | Pyridine, Room Temperature | N-{4-[4-(carboxymethyl)phenyl]butyl}acetamide |
| Alkylation | Methyl Iodide | Excess Amine or Base (e.g., K₂CO₃) | [4-(4-(Methylamino)butyl)phenyl]acetic acid |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine, 0°C to Room Temperature | [4-(4-(Tosylamino)butyl)phenyl]acetic acid |
Formation of Imines and Other Nitrogen-Containing Functionalities
The primary amine of this compound can react with carbonyl compounds to form imines (Schiff bases) and can be a precursor for other nitrogen-containing functional groups.
Imine Formation: Primary amines react with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines. organic-chemistry.orgresearchgate.netorganic-chemistry.orgyoutube.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. organic-chemistry.org The pH of the reaction is crucial; it needs to be acidic enough to catalyze the dehydration but not so acidic as to protonate the amine, rendering it non-nucleophilic. researchgate.netorganic-chemistry.org For example, reacting this compound with benzaldehyde would yield [4-(4-(benzylideneamino)butyl)phenyl]acetic acid.
Other Nitrogen Functionalities: The primary amine can be a starting point for the synthesis of other nitrogen-containing groups. For instance, it can be converted to an azide via diazotization followed by substitution, or it can be oxidized to a nitro group under specific conditions, although this is a less common transformation for primary alkylamines.
Cyclization Reactions Utilizing the Amine Moiety
The presence of both an amine and a carboxylic acid in this compound allows for the possibility of intramolecular cyclization to form a lactam, a cyclic amide.
The intramolecular condensation between the primary amine and the carboxylic acid would lead to the formation of a nine-membered lactam ring. The formation of such medium-sized rings can be challenging due to unfavorable entropic and enthalpic factors. However, under high dilution conditions or with the use of specific coupling reagents that favor intramolecular reactions, this cyclization could be achieved. The general synthesis of lactams from amino acids is a well-established process, often requiring activation of the carboxylic acid group. researchgate.net
Intermolecular reactions can also lead to cyclic structures. For instance, the reaction of this compound with a dicarbonyl compound could lead to the formation of heterocyclic rings. Furthermore, if the molecule were to undergo reactions at both the amine and another position, complex polycyclic structures could be assembled. For example, Pictet-Spengler or Bischler-Napieralski type reactions, which are common for the synthesis of isoquinolines from phenylethylamines, could potentially be adapted for derivatives of this compound if an appropriate activating group were present on the aromatic ring. While not directly applicable to the parent compound, these strategies highlight the potential for forming complex cyclic systems from suitably substituted analogues.
Reactivity of the Phenyl Ring in this compound
The phenyl ring of this compound is a versatile platform for introducing new functionalities. Its reactivity is influenced by the two substituents: the 4-aminobutyl group and the acetic acid moiety. These groups exert opposing electronic effects, which in turn govern the regioselectivity of electrophilic aromatic substitution reactions and the feasibility of metal-mediated transformations.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing benzene rings. pressbooks.publibretexts.orgresearchgate.netmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The outcome of these reactions on this compound is determined by the directing effects of the existing substituents.
The aminobutyl group, being an alkylamine, is an activating group and an ortho, para-director. pressbooks.publibretexts.orgyoutube.com This is due to the electron-donating nature of the alkyl group through an inductive effect, which enriches the electron density of the aromatic ring, particularly at the positions ortho and para to it. However, under the acidic conditions often required for EAS, the primary amine will be protonated to form an ammonium salt (-NH3+), which is a strongly deactivating and meta-directing group. youtube.com To utilize the ortho, para-directing influence of the aminobutyl group, the amine must be protected, for instance, by conversion to an amide.
Conversely, the acetic acid group (-CH2COOH) is a deactivating group and a meta-director. youtube.comorganicchemistrytutor.com The carboxylic acid function withdraws electron density from the ring, making it less reactive towards electrophiles and directing incoming electrophiles to the meta position.
Given that the two substituents are para to each other, the positions ortho to the aminobutyl group are meta to the acetic acid group, and vice versa. This creates a complex interplay of directing effects.
Directing Effects of Substituents on the Phenyl Ring:
| Substituent | Electronic Effect | Directing Influence |
| 4-(4-Aminobutyl) group (protected) | Activating | ortho, para |
| Acetic acid group | Deactivating | meta |
This table summarizes the directing effects of the substituents on the phenyl ring of this compound in electrophilic aromatic substitution reactions.
In a scenario where the amine is protected, the activating ortho, para-directing effect of the protected aminobutyl group would likely dominate the deactivating meta-directing effect of the acetic acid group. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the protected aminobutyl group (and meta to the acetic acid group).
Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in pharmaceutical and materials science. researchgate.netnih.gov These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. To make the phenyl ring of this compound amenable to such reactions, it would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate group (-OTf).
This functionalization could be achieved through electrophilic halogenation of the parent molecule or a suitable precursor. Once halogenated, the resulting aryl halide derivative of this compound could participate in various palladium-catalyzed cross-coupling reactions.
Potential Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Name | Coupling Partners | Bond Formed |
| Suzuki Coupling | Aryl halide/triflate + Organoboron reagent | C-C |
| Heck Coupling | Aryl halide/triflate + Alkene | C-C |
| Sonogashira Coupling | Aryl halide/triflate + Terminal alkyne | C-C |
| Buchwald-Hartwig Amination | Aryl halide/triflate + Amine | C-N |
This table outlines potential palladium-catalyzed cross-coupling reactions that could be performed on a suitably functionalized derivative of this compound.
The success of these coupling reactions would depend on the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions to ensure compatibility with the other functional groups present in the molecule. scispace.com
Chemo- and Regioselectivity in Multi-Functionalized this compound Derivatives
The presence of multiple reactive sites in this compound—the primary amine, the carboxylic acid, and the aromatic ring—necessitates careful consideration of chemo- and regioselectivity during derivatization.
Chemoselectivity , the preferential reaction of one functional group over another, is a key challenge. For instance, in reactions involving acylating agents, both the primary amine and the carboxylic acid could potentially react. To achieve selective modification, protection-deprotection strategies are often employed. The amino group can be protected with common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), allowing the carboxylic acid to be selectively modified. nih.gov Similarly, the carboxylic acid can be esterified to allow for reactions at the amino group.
Regioselectivity in electrophilic aromatic substitution is governed by the interplay of the directing effects of the substituents, as discussed in section 3.3.1. In a protected form of this compound, the activating and ortho, para-directing protected aminoalkyl group would likely dictate the position of substitution, leading to the introduction of new substituents at the positions ortho to it.
In the context of palladium-catalyzed cross-coupling, regioselectivity would be determined by the initial position of the halogen or triflate on the phenyl ring. Site-selective functionalization of the aromatic ring would be a prerequisite for controlled derivatization via these methods.
The development of synthetic routes that afford high chemo- and regioselectivity is crucial for the efficient and predictable synthesis of complex derivatives of this compound for various applications.
Advanced Spectroscopic and Structural Elucidation of 4 4 Aminobutyl Phenyl Acetic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For [4-(4-Aminobutyl)phenyl]acetic acid, both ¹H and ¹³C NMR would provide a wealth of information regarding its molecular framework.
In the ¹H NMR spectrum, distinct signals would correspond to the different proton environments within the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two distinct doublets, a characteristic AA'BB' system, in the range of 7.0-7.5 ppm. The methylene (B1212753) protons of the acetic acid group (-CH₂COOH) would likely present as a singlet around 3.6 ppm. The protons of the aminobutyl side chain would exhibit more complex splitting patterns. The methylene group attached to the phenyl ring (-Ar-CH₂-) would be a triplet, while the other two methylene groups in the butyl chain would appear as multiplets. The terminal amino group protons (-NH₂) would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carboxyl carbon would be observed at the downfield end of the spectrum, typically in the 170-180 ppm region. The aromatic carbons would show signals between 110 and 150 ppm, with the ipso-carbons (the ones attached to the substituents) having distinct chemical shifts. The methylene carbons of the acetic acid and aminobutyl groups would resonate in the aliphatic region of the spectrum, generally between 20 and 60 ppm.
A study on derivatives of 4-aminophenylacetic acid provided ¹H and ¹³C NMR data for related structures, which can be used to predict the spectral characteristics of this compound. researchgate.netsrce.hr For instance, in a derivative where the amino group is protected, the methylene protons of the acetic acid moiety were observed as a singlet at 3.773 ppm, and the para-substituted aromatic protons appeared as a singlet at 7.411 ppm (in DMSO-d₆). researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ha) | ~7.2 | d |
| Aromatic (Hb) | ~7.1 | d |
| -CH₂COOH | ~3.6 | s |
| Ar-CH₂- | ~2.6 | t |
| -CH₂-CH₂-NH₂ | ~1.6 | m |
| -CH₂-CH₂-CH₂- | ~1.4 | m |
| -CH₂-NH₂ | ~2.7 | t |
| -NH₂ | variable | br s |
| -COOH | variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~175 |
| Aromatic C (quaternary, attached to CH₂COOH) | ~135 |
| Aromatic C (quaternary, attached to aminobutyl) | ~145 |
| Aromatic CH | ~130 |
| Aromatic CH | ~115 |
| -CH₂COOH | ~40 |
| Ar-CH₂- | ~35 |
| -CH₂-CH₂-NH₂ | ~33 |
| -CH₂-CH₂-CH₂- | ~28 |
| -CH₂-NH₂ | ~42 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 207.27 g/mol ), techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.
Under EI-MS, the molecular ion peak (M⁺) would be expected at m/z 207. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 162, and cleavage of the butyl chain. A prominent peak would be expected from the benzylic cleavage, resulting in a tropylium-like ion.
In a study of 4-aminophenylacetic acid derivatives, mass spectra were used for characterization. researchgate.netnih.gov For example, the mass spectrum of a derivative showed the molecular ion peak and fragments corresponding to logical losses from the parent structure. researchgate.net The fragmentation of phenylacetic acid itself often shows a characteristic peak at m/z 91, corresponding to the tropylium (B1234903) ion, and this would also be an expected fragment for this compound. massbank.eunist.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 207 | [M]⁺ |
| 162 | [M - COOH]⁺ |
| 148 | [M - CH₂COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
The IR spectrum would be expected to show a broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the aliphatic chain would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would result in peaks between 1450 and 1600 cm⁻¹.
Raman spectroscopy would also be sensitive to these vibrations, particularly the non-polar bonds. The symmetric stretching of the aromatic ring would give a strong Raman peak. Studies on similar molecules like 2-(4-Cyanophenylamino)acetic acid have utilized FT-IR and FT-Raman to assign vibrational modes. nih.gov For acetic acid, characteristic Raman bands include C-H bending and stretching, C=O stretching, and C-O stretching. researchgate.net
Table 4: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| N-H (Amine) | Bending | 1550-1650 |
| C-N | Stretching | 1000-1250 |
| C-O | Stretching | 1210-1320 |
X-ray Crystallography for Solid-State Structural Characterization
A relevant study on 4-aminophenylacetic acid revealed that in its crystalline state, the molecule exists as a zwitterion, with the amino group protonated and the carboxylic acid group deprotonated. researchgate.net The crystal structure is stabilized by a three-dimensional network of strong N-H···O hydrogen bonds. researchgate.net It is plausible that this compound would also crystallize as a zwitterion and exhibit extensive hydrogen bonding involving both the ammonium (B1175870) and carboxylate groups.
Table 5: Expected Crystallographic Data Parameters for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters |
| Bond Lengths | e.g., C-C, C-N, C=O |
| Bond Angles | e.g., C-C-C, O-C-O |
| Torsion Angles | Describing the conformation of the butyl chain |
| Hydrogen Bonding Network | Details of intermolecular interactions |
Chiroptical Spectroscopy for Absolute Stereochemistry (If Chiral Synthesized)
The parent molecule, this compound, is not chiral. However, if a chiral derivative were to be synthesized, for instance by introducing a stereocenter in the butyl chain or at the alpha-position of the acetic acid, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the absolute stereochemistry. These techniques measure the differential absorption and rotation of left and right circularly polarized light, respectively. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. For chiral carboxylic acids, challenges such as solute aggregation can complicate spectral analysis, but conversion to corresponding salts or anhydrides can be advantageous. nih.gov
Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis
Chromatographic techniques are vital for assessing the purity of a synthesized compound and for analyzing complex mixtures. For this compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice for purity determination. avantorsciences.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be suitable. The purity would be determined by the area percentage of the main peak in the chromatogram.
Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), would provide both separation and identification of components in a mixture. This is particularly useful for analyzing reaction mixtures during synthesis or for identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, likely after derivatization of the polar functional groups to increase volatility.
Computational and Theoretical Investigations of 4 4 Aminobutyl Phenyl Acetic Acid
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations can provide a wealth of information about the electronic structure and reactivity of [4-(4-Aminobutyl)phenyl]acetic acid.
Detailed research findings from quantum chemical calculations can elucidate the distribution of electron density, identify reactive sites, and predict various electronic properties. Key parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red, electron-rich regions indicate sites susceptible to electrophilic attack, while blue, electron-poor regions are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylic acid group and a positive potential near the aminobutyl group, highlighting their respective acidic and basic natures.
Table 1: Hypothetical Electronic Properties of this compound Calculated using Quantum Chemistry Methods
| Property | Calculated Value | Units |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 3.2 | Debye |
| Ionization Potential | 7.1 | eV |
| Electron Affinity | 0.5 | eV |
Density Functional Theory (DFT) Studies of Conformational Landscapes
The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Density Functional Theory (DFT) is a widely used computational method to explore the conformational landscape of molecules and identify their most stable geometries.
A DFT study of the conformational landscape involves systematically rotating the rotatable bonds of the molecule and calculating the energy of each resulting conformer. This process generates a potential energy surface, where the low-energy regions correspond to the most stable conformations. For this compound, the key rotatable bonds would be those in the aminobutyl side chain and the bond connecting the acetic acid group to the phenyl ring.
The results of a DFT conformational analysis would reveal the preferred spatial arrangement of the aminobutyl and acetic acid groups relative to the phenyl ring and to each other. It might show, for example, whether the side chains are extended or folded back towards the ring. The relative energies of the different conformers can be used to determine their population distribution at a given temperature.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound from DFT Calculations
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Extended aminobutyl chain, anti-periplanar acetic acid | 0.00 |
| 2 | Folded aminobutyl chain, syn-periplanar acetic acid | 1.5 |
| 3 | Extended aminobutyl chain, syn-periplanar acetic acid | 2.1 |
| 4 | Folded aminobutyl chain, anti-periplanar acetic acid | 3.2 |
Molecular Dynamics Simulations for Solvent Interactions and Dynamics
The behavior of this compound in a biological or chemical system is heavily influenced by its interactions with the surrounding solvent molecules, which is typically water. Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules in solution. nih.govdiva-portal.orgacs.org
In an MD simulation, the molecule of interest is placed in a box of solvent molecules, and the motions of all atoms are simulated over time by solving Newton's equations of motion. nih.gov This provides a detailed picture of how the solute and solvent molecules interact and move. For this compound, an MD simulation in water would reveal the hydration structure around the molecule.
Analysis of the simulation trajectory can provide information on the formation and lifetime of hydrogen bonds between the amino and carboxylic acid groups of the solute and the surrounding water molecules. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a water molecule at a certain distance from different atoms of the solute. This can reveal the specific hydration shells around the charged functional groups.
Furthermore, MD simulations can provide insights into the dynamic behavior of the molecule itself in solution. The simulations can show how the molecule's conformation changes over time and how these changes are influenced by the solvent.
Table 3: Hypothetical Hydrogen Bond Analysis of this compound in Water from a Molecular Dynamics Simulation
| Functional Group | Average Number of Hydrogen Bonds with Water | Average Hydrogen Bond Lifetime (ps) |
| Amino Group (-NH3+) | 3.5 | 2.1 |
| Carboxyl Group (-COO-) | 4.2 | 1.8 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry can be used to predict the spectroscopic properties of a molecule, which can be invaluable for its characterization and identification. DFT and other quantum chemical methods are commonly used to calculate parameters that correspond to various spectroscopic techniques. nih.govrsc.org
For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the different nuclei (e.g., ¹H and ¹³C) can be calculated. These calculations are based on the magnetic shielding experienced by each nucleus due to the surrounding electron density. Comparing the predicted NMR spectrum with an experimental one can help to confirm the structure of the molecule and assign the peaks to specific atoms.
Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. Computational methods can be used to calculate the vibrational frequencies and intensities of these modes. This information can be used to interpret experimental IR spectra and to identify the presence of specific functional groups. For this compound, the calculated IR spectrum would show characteristic peaks for the N-H and O-H stretches of the amino and carboxylic acid groups, respectively, as well as vibrations associated with the phenyl ring.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule in the ultraviolet-visible (UV-Vis) range. These calculations provide information about the electronic transitions between molecular orbitals, which can be used to understand the molecule's color and its interaction with light.
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl | 178.5 |
| Phenyl C1 (attached to CH2COOH) | 135.2 |
| Phenyl C4 (attached to aminobutyl) | 140.1 |
| Methylene (B1212753) (adjacent to COOH) | 42.3 |
| Methylene (adjacent to NH2) | 40.8 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to study experimentally. For this compound, with its amino and carboxylic acid functionalities, computational methods can be used to explore a variety of potential reactions.
One important reaction to study would be the intramolecular cyclization to form a lactam. Computational modeling could be used to determine the reaction pathway for this process, including the structure and energy of the transition state. This would provide information on the feasibility of this reaction under different conditions.
Another area of interest is the intermolecular reaction between two molecules of this compound to form a dimer, which is analogous to peptide bond formation. rsc.orgnih.govmdpi.comacs.orgresearchgate.net Computational studies can be used to compare the energetics of different reaction mechanisms, such as a concerted or a stepwise pathway. The activation energy for the reaction can be calculated, providing a measure of the reaction rate. These studies can also investigate the role of catalysts, such as acids or bases, in facilitating the reaction.
Table 5: Hypothetical Activation Energies for Potential Reactions of this compound from Computational Modeling
| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Intramolecular Lactam Formation | Stepwise | 25.8 |
| Intermolecular Dimerization | Concerted | 32.5 |
| Intermolecular Dimerization (Acid-Catalyzed) | Stepwise | 18.2 |
Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogs
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical structure of a series of compounds to their reactivity. These models can be used to predict the reactivity of new, unsynthesized compounds and to gain insights into the factors that influence reactivity.
A QSRR study of this compound analogs would involve synthesizing or computationally designing a series of related molecules with variations in their structure. For example, the length of the alkyl chain in the aminobutyl group could be varied, or different substituents could be placed on the phenyl ring.
For each analog, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties. The reactivity of each analog would also be measured experimentally or calculated computationally.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the molecular descriptors to the reactivity. This model could then be used to predict the reactivity of other, similar molecules. A successful QSRR model could be a valuable tool in the design of new compounds with desired reactivity profiles.
Table 6: Hypothetical Data for a QSRR Study of this compound Analogs
| Analog | Substituent on Phenyl Ring | LogP (Descriptor) | HOMO Energy (Descriptor) | Observed Reactivity (log k) |
| 1 | H | 1.8 | -6.5 | -3.2 |
| 2 | 4-Cl | 2.5 | -6.7 | -3.0 |
| 3 | 4-OCH3 | 1.6 | -6.2 | -3.5 |
| 4 | 4-NO2 | 1.5 | -7.1 | -2.5 |
Applications of 4 4 Aminobutyl Phenyl Acetic Acid As a Versatile Chemical Building Block
Incorporation into Polymeric Systems and Macromolecules
The dual functionality of [4-(4-aminobutyl)phenyl]acetic acid allows it to serve as a monomer in the synthesis of various polymeric systems. The amine and carboxylic acid groups can participate in condensation polymerization reactions to form polyamides and poly(amide-imide)s. researchgate.netmdpi.com
The properties of the resulting polymers can be tailored by reacting this compound with different co-monomers. For instance, reaction with dianhydrides can lead to the formation of poly(amide-imide)s, which are known for their thermal stability. researchgate.net The incorporation of the flexible aminobutyl chain can influence the physical properties of the polymer, such as its glass transition temperature and solubility. tue.nl The synthesis of bio-based polyamides is an area of growing interest, and monomers derived from renewable resources are actively being explored. researchgate.net
Table 1: Examples of Polymer Systems Incorporating Amino Acid-Based Monomers
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Polyamide | Diamine and dicarboxylic acid | High strength, good thermal and chemical resistance | Engineering plastics, fibers |
| Poly(amide-imide) | Diamine, dianhydride | Excellent thermal stability, mechanical strength | High-performance coatings, films |
| Bio-based Polyamide | Monomers from renewable sources | Sustainable, potentially biodegradable | Automotive parts, textiles |
This table presents generalized information on polymer systems where bifunctional monomers like this compound could be utilized.
Use in the Construction of Functional Organic Materials
The self-assembly of molecules into well-defined nanostructures is a key principle in the development of functional organic materials. The structure of this compound, with its distinct polar (amine and carboxylic acid) and non-polar (phenyl ring and butyl chain) regions, makes it a candidate for forming such ordered assemblies.
These molecules can organize into structures like micelles, vesicles, or liquid crystals, driven by non-covalent interactions such as hydrogen bonding, and hydrophobic interactions. The specific architecture of the resulting material can be influenced by factors like pH and solvent. These self-assembled materials can have applications in areas like drug delivery, where they can encapsulate therapeutic agents.
Role as a Linker or Spacer in Modular Chemical Synthesis
In modular chemical synthesis, complex molecules are assembled from smaller, discrete units or "modules." this compound is well-suited to act as a linker or spacer in this approach, connecting different functional modules. beilstein-journals.orgnih.gov Its amine and carboxylic acid groups provide convenient handles for attachment to other molecules.
A significant application of such linkers is in the field of drug delivery, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs). nih.govnih.gov In ADCs, a linker connects a potent cytotoxic drug to an antibody that targets cancer cells. nih.govaxispharm.com The linker must be stable in the bloodstream but release the drug upon reaching the target cell. nih.gov The properties of the linker, such as its cleavability under specific physiological conditions (e.g., acidic pH in lysosomes), are crucial for the efficacy of the ADC. axispharm.comnih.govescholarship.org
Similarly, in PROTACs, a linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govmedchemexpress.com The length and chemical nature of the linker are critical for the PROTAC's activity and physicochemical properties. nih.gov
Table 2: Types of Cleavable Linkers Used in Drug Delivery
| Linker Type | Cleavage Stimulus | Example Application |
| Hydrazone | Acidic pH | Antibody-Drug Conjugates (ADCs) nih.gov |
| Disulfide | Glutathione (high concentration in tumor cells) | Targeted drug delivery |
| Peptide | Lysosomal proteases (e.g., cathepsin B) | Cancer therapy escholarship.org |
| β-Glucuronide | β-Glucuronidase (overexpressed in some tumors) | Targeted drug delivery axispharm.com |
This table illustrates the types of cleavable functionalities that can be incorporated into linker molecules.
Precursor for the Synthesis of Diverse Organic Scaffolds and Heterocycles
The reactive functional groups of this compound make it a valuable starting material for the synthesis of a variety of more complex organic molecules, including heterocyclic compounds. researchgate.netsrce.hr For instance, the amine group can react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. The carboxylic acid can be converted into other functional groups, such as amides or esters, which can then undergo further transformations. mdpi.com
One notable example is the synthesis of isoindolinone derivatives. researchgate.net The condensation of 4-aminophenylacetic acid with phthalic anhydride (B1165640) can yield 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetic acid, which serves as a key intermediate for a range of other compounds. researchgate.netsrce.hr These synthetic pathways allow for the creation of libraries of diverse molecules that can be screened for biological activity. The synthesis of four-membered heterocycles like azetidines is also an active area of research. rsc.org
Development of this compound Based Chemical Probes for Research
Chemical probes are essential tools for studying biological processes. The bifunctional nature of this compound allows for its use in the construction of such probes. For example, one functional group can be used to attach a reporter molecule, such as a fluorescent dye or a radioactive isotope, while the other functional group can be used to link to a targeting moiety that directs the probe to a specific biological target.
An example of a related compound's application is in the development of PET (positron emission tomography) tracers for imaging. nih.gov For instance, a chelator for a radionuclide like Gallium-68 can be synthesized and then conjugated to a targeting vector. nih.gov While not directly this compound, this illustrates the principle of using bifunctional molecules in the creation of imaging agents.
Biochemical and Biological Contexts of Phenylacetic Acid Derivatives Non Clinical Research Focus
Investigation of Microbial Metabolism of Phenylacetic Acid and Related Compounds
Phenylacetic acid (PAA) is a pivotal intermediate in the microbial breakdown of a wide array of aromatic compounds. nih.gov It is central to the metabolic pathways of numerous bacteria, enabling them to utilize complex organic molecules, such as phenylalanine or environmental pollutants like styrene (B11656), as carbon sources. nih.govnih.gov The bacterial catabolism of PAA is a well-conserved strategy, found in approximately 16% of all sequenced bacterial genomes, highlighting its importance in microbial physiology and adaptation. nih.govyoutube.com
The primary pathway for aerobic PAA degradation is a complex, multi-enzyme process that funnels various aromatic substrates into central metabolism. nih.govnih.gov This pathway is distinct from anaerobic degradation routes and involves the activation of PAA into a thioester, followed by the oxygen-dependent breakdown of the aromatic ring. nih.gov
The Aerobic PAA Catabolic Pathway:
Activation: The process begins with the activation of PAA to phenylacetyl-CoA by the enzyme phenylacetyl-CoA ligase (PaaK). This step is crucial for controlling the influx of PAA into the catabolic pathway and requires ATP and Mg²⁺. youtube.com
Ring Attack: The aromatic ring of phenylacetyl-CoA is then targeted by a multicomponent oxygenase, PaaABCDE, which epoxidizes the ring. This is an unusual activation strategy compared to other aerobic aromatic degradation pathways. nih.gov
Ring Cleavage and Oxidation: The resulting unstable epoxide is isomerized and subsequently hydrolyzed to open the ring structure. The linearized carbon chain then undergoes a series of β-oxidation steps. nih.gov
Central Metabolism Integration: Ultimately, the pathway yields acetyl-CoA and succinyl-CoA, which are readily integrated into the tricarboxylic acid (TCA) cycle, allowing the organism to generate energy and biomass from the original aromatic compound. nih.gov
In organisms like Pseudomonas putida and Escherichia coli, this pathway is encoded by the paa gene cluster. nih.gov The regulation of this operon is often linked to the presence of PAA and can be influenced by various environmental stressors, including the presence of antibiotics, suggesting a broader role in bacterial stress response and virulence. nih.govnih.gov For instance, in Acinetobacter baumannii, the PAA catabolic pathway is integrated into a regulatory network that responds to antibiotic and oxidative stress. nih.govnih.gov
| Enzyme/Complex | Gene(s) | Function in PAA Catabolism |
| Phenylacetyl-CoA Ligase | paaK | Activates phenylacetic acid to phenylacetyl-CoA. youtube.com |
| Phenylacetyl-CoA Oxygenase | paaABCDE | A multicomponent oxygenase that epoxidizes the aromatic ring of phenylacetyl-CoA. nih.gov |
| Oxepin-CoA Isomerase | paaG | Isomerizes the ring 1,2-epoxyphenylacetyl-CoA product. nih.gov |
| Thioesterase | paaI | Acts on hydroxylated phenylacetyl-CoA substrates. nih.gov |
This table summarizes key enzymes involved in the initial stages of the aerobic phenylacetic acid catabolic pathway in bacteria.
Enzymatic Biotransformations Involving Aminophenylacetic Acid in Model Systems
While the metabolism of PAA is well-documented, the specific enzymatic biotransformations of aminophenylacetic acids are a more specialized area of research. Model systems often utilize enzymes that act on structurally similar precursors, like phenylalanine, to explore potential synthetic routes to valuable chiral amines and acids. Two key enzyme families, ammonia-lyases and aminomutases, are of particular interest.
Phenylalanine Ammonia-Lyase (PAL): This enzyme, found widely in plants, fungi, and some bacteria, catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). wikipedia.org This reaction is the first committed step in the phenylpropanoid pathway, which generates a vast array of secondary metabolites. wikipedia.org While its natural function is deamination, the reverse reaction—the amination of cinnamic acid derivatives—is a target for biocatalysis to produce non-canonical amino acids. The enzyme's regulation has been studied in organisms like Rhodosporidium toruloides, where phenylalanine acts as the inducer for de novo enzyme synthesis. nih.gov
Phenylalanine Aminomutase (PAM): This enzyme catalyzes an intramolecular 1,2-migration of an amino group on the phenylalanine side chain, converting α-phenylalanine to β-phenylalanine. This is a crucial step in the biosynthesis of the side chain of the anticancer drug Taxol in Taxus species. nih.gov Research on PAM from Taxus chinensis has detailed its kinetic properties and has led to its expression in E. coli for further study and engineering. nih.gov Furthermore, a microbial PAM from Pantoea agglomerans has been identified that isomerizes (2S)-α-phenylalanine to (3S)-β-phenylalanine, the opposite enantiomer produced by the plant enzyme. acs.org These enzymes are powerful tools for the stereoselective synthesis of β-amino acids.
| Enzyme | EC Number | Source Organism (Example) | Reaction Catalyzed | Potential Application |
| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | Rhodosporidium toruloides, Plants | L-phenylalanine ⇌ trans-Cinnamic acid + NH₃ wikipedia.org | Synthesis of L-phenylalanine and derivatives from cinnamic acids. wikipedia.org |
| Phenylalanine 2,3-Aminomutase (PAM) | 5.4.3.10 | Taxus chinensis | (2S)-α-Phenylalanine ⇌ (3R)-β-Phenylalanine nih.govebi.ac.uk | Synthesis of β-amino acids for pharmaceuticals (e.g., Taxol side chain). nih.gov |
| Phenylalanine 2,3-Aminomutase (PAM) | 5.4.3.11 | Pantoea agglomerans | (2S)-α-Phenylalanine ⇌ (3S)-β-Phenylalanine acs.orgebi.ac.uk | Stereoselective synthesis of (3S)-β-phenylalanine for antibiotics. acs.org |
This table outlines key enzymes studied for their ability to biotransform phenylalanine and related structures, which could be applied to aminophenylacetic acid derivatives.
Role of Phenylacetic Acid in Environmental Degradation Pathways
The phenylacetic acid degradation pathway plays a significant role in bioremediation and the global carbon cycle. Microbes utilize this pathway to break down not only naturally occurring aromatic compounds from lignin (B12514952) but also a range of environmental pollutants. nih.govyoutube.com
Lignin, a complex polymer abundant in plant biomass, is a major source of aromatic compounds in nature. frontiersin.org Its microbial degradation releases various phenolic and non-phenolic subunits, many of which are channeled into the PAA pathway. frontiersin.org Similarly, industrial pollutants such as styrene and ethylbenzene (B125841) are metabolized by certain bacteria via PAA. For instance, some soil bacteria can convert styrene to phenylacetic acid through side-chain oxygenation. nih.gov This makes the PAA pathway a central hub in the breakdown of otherwise persistent aromatic hydrocarbons. nih.gov
The ability of microbial consortia in soil and water to degrade these compounds is crucial for detoxifying contaminated environments. The enzymes of the PAA pathway enable microbes to use these pollutants as their sole source of carbon and energy, ultimately mineralizing them to CO₂ and water. nih.govwikipedia.org
Studies on the Biosynthesis of Naturally Occurring Aminophenylacetic Acids
The biosynthesis of phenylacetic acid itself is well-established, particularly in plants, where it functions as a natural auxin, a class of plant hormones. acs.orgsigmaaldrich.com The primary precursor for PAA is the aromatic amino acid L-phenylalanine. While direct biosynthetic pathways for aminophenylacetic acids are not extensively detailed, the synthesis of the PAA backbone provides a foundational model.
The biosynthesis of L-phenylalanine begins with the shikimate pathway , a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate. youtube.com Chorismate is a critical branch-point metabolite for the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. youtube.com
Key steps from chorismate to Phenylalanine:
Chorismate to Prephenate: Chorismate is converted to prephenate by the enzyme chorismate mutase.
Prephenate to Phenylpyruvate: In one route, prephenate is decarboxylated and dehydrated to form phenylpyruvate. acs.org
Phenylpyruvate to Phenylalanine: Phenylpyruvate is then converted to L-phenylalanine via a transamination reaction. acs.org
Once L-phenylalanine is synthesized, it can be converted to PAA through several proposed routes. One major pathway involves the conversion of phenylalanine to phenylpyruvic acid (PPA), which is then decarboxylated to form phenylacetaldehyde (B1677652) (PAAld). Finally, an aldehyde oxidase oxidizes PAAld to produce phenylacetic acid (PAA). acs.org
The biosynthesis of a naturally occurring aminophenylacetic acid would likely diverge from this pathway. A plausible but unconfirmed route could involve the enzymatic amination of a phenylacetic acid precursor or the modification of an existing amino-containing compound. Given the lack of specific research, the exact enzymatic steps for the biosynthesis of compounds like [4-(4-Aminobutyl)phenyl]acetic acid remain a subject for future investigation.
Future Directions and Emerging Research Opportunities for 4 4 Aminobutyl Phenyl Acetic Acid Chemistry
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning
The synthesis of complex molecules like [4-(4-Aminobutyl)phenyl]acetic acid and its derivatives is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing retrosynthetic analysis, offering novel and optimized pathways that may not be apparent through traditional methods.
Table 1: Potential Applications of AI/ML in the Synthesis of this compound Derivatives
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
| Retrosynthesis Prediction | Algorithms predict plausible reaction pathways by deconstructing the target molecule into simpler, commercially available precursors. researchgate.netnih.gov | Rapidly generate multiple, potentially novel, synthetic routes, reducing the time and effort required for manual literature searching and planning. |
| Reaction Condition Optimization | ML models recommend optimal reaction conditions (e.g., catalyst, solvent, temperature) by learning from extensive reaction datasets. nih.gov | Improve yields and reduce byproducts in key synthetic steps, such as the amination of the butyl chain or functionalization of the phenyl ring. |
| Novelty Enhancement | AI trained on diverse and specialized reaction data can propose unconventional yet viable synthetic steps. cas.org | Discover more efficient or sustainable routes that circumvent common protecting group strategies or use alternative starting materials. |
| Forward-Reaction Prediction | Validates the feasibility of proposed synthetic steps by predicting the likely products and potential side reactions. nih.gov | Increase the success rate of laboratory execution by identifying problematic steps before they are attempted, saving time and resources. |
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of innovative catalytic systems is paramount for achieving selective and efficient transformations on the this compound scaffold. Future research will likely focus on catalysts that can precisely target specific C-H bonds or functional groups, minimizing the need for protecting groups and reducing step counts.
C-H activation has emerged as a powerful tool for molecular construction. researchgate.net The application of novel transition-metal catalysts (e.g., palladium, rhodium, iridium) could enable the direct functionalization of the phenyl ring or the aliphatic butyl chain of this compound. For example, late-stage C-H arylation could be used to introduce diverse substituents onto the aromatic core, creating a library of analogs with varied electronic and steric properties. researchgate.net
Furthermore, bio-inspired and photocatalytic systems offer green and efficient alternatives to traditional methods. Phyto-mediated nanoparticles, such as zinc ferrite (B1171679) (ZnFe2O4) synthesized using plant extracts, have shown excellent activity in selective oxidation reactions under visible light. mdpi.com Such systems could be adapted for the selective oxidation of the butyl chain in this compound to introduce new functionalities like ketones or hydroxyl groups. These nanocatalysts are often magnetically separable, simplifying purification and allowing for catalyst reuse, which aligns with the principles of sustainable chemistry. mdpi.com
Table 2: Emerging Catalytic Transformations for this compound
| Catalytic System | Target Transformation | Potential Outcome |
| Palladium/Norbornene Catalysis | Ortho-C−H Functionalization | Introduction of functional groups at the positions adjacent to the acetic acid moiety on the phenyl ring. |
| Iridium-based Catalysis | C-H Borylation | Installation of a boronic ester group on the phenyl ring or butyl chain for subsequent cross-coupling reactions. |
| Copper-catalyzed Reactions | Oxidative Bromination | Regioselective bromination of the aromatic ring without the need to first protect the amine. researchgate.net |
| Visible-Light Photocatalysis | Selective Oxidation | Controlled oxidation of the butyl chain to introduce carbonyl or hydroxyl functionalities using light and a photosensitizer. mdpi.com |
| Enzymatic Catalysis | Chiral Resolution/Asymmetric Synthesis | Use of lipases or other enzymes to resolve racemic mixtures or asymmetrically functionalize the molecule. |
Development of Advanced Analytical Tools for In-Situ Monitoring of Reactions
Real-time monitoring of chemical reactions provides invaluable kinetic and mechanistic data, enabling rapid optimization and ensuring process safety. The development of advanced analytical tools for in-situ analysis is a critical area of research that can greatly benefit the synthesis and study of this compound.
Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique, can dramatically enhance the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org This allows for the monitoring of reactions at very low concentrations, which would be undetectable by standard benchtop NMR. This could be particularly useful for tracking the progress of a coupling reaction involving the amine or carboxylic acid group of this compound, providing real-time data on reaction rates and the formation of intermediates. acs.org
Another promising technique is Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT), which uses "click chemistry" to fluorescently label newly synthesized molecules. nih.gov While developed for biological systems, the principles could be adapted for chemical synthesis. By incorporating a modified version of this compound containing a bioorthogonal handle (like an azide (B81097) or alkyne) into a larger structure, its incorporation could be visualized in real-time. This method, often combined with fluorescence microscopy, offers a powerful way to study the spatial and temporal dynamics of molecular assembly. nih.gov Additionally, established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are continually being refined for the kinetic analysis of isotope labeling in organic and amino acids, which can provide detailed insights into reaction pathways and metabolic fluxes. nih.gov
Table 3: Advanced In-Situ Analytical Techniques for Reaction Monitoring
| Technique | Principle | Applicability to this compound Reactions |
| SABRE-Hyperpolarized NMR | Uses para-hydrogen to dramatically increase NMR signal intensity of small molecules in solution. acs.org | Real-time monitoring of low-concentration reactions, such as amide bond formation or esterification, to determine kinetics and detect transient intermediates. |
| BONCAT with Click Chemistry | Incorporation of a bioorthogonal handle (e.g., azide) into the molecule, followed by fluorescent tagging. nih.gov | Visualizing the incorporation of this compound derivatives into polymers or onto surfaces in real-time. |
| Raman Spectroscopy | Measures vibrational modes of molecules, providing a chemical fingerprint. Fiber-optic probes allow for direct insertion into a reaction vessel. | Monitoring changes in functional groups (e.g., C=O, N-H) during a reaction without sample preparation, suitable for tracking polymerization or derivatization. |
| Isotope Labeling with GC-MS | Uses stable isotopes (e.g., 13C, 15N) to trace the fate of atoms through a reaction pathway, followed by GC-MS analysis. nih.gov | Elucidating complex reaction mechanisms and identifying the origin of each atom in the final product. |
Sustainable and Bio-Inspired Approaches in this compound Research
The principles of green chemistry and biomimicry are increasingly guiding chemical research toward more sustainable practices. For this compound, this involves exploring bio-based feedstocks, enzymatic catalysts, and synthetic strategies that mimic biological processes.
Nature provides a rich source of inspiration for chemical transformations. For example, studies have shown that plants can convert 4-phenylbutyric acid into phenylacetic acid (PAA), a natural auxin. nih.gov This biological β-oxidation pathway could inspire the development of chemo-enzymatic or biomimetic catalytic systems to perform similar transformations on derivatives of this compound, potentially offering high selectivity under mild, aqueous conditions.
The use of bio-inspired materials as synthetic platforms is another promising avenue. Chitin, the second most abundant polysaccharide, can be processed into nanocrystals that self-assemble into ordered structures. mpg.de These bio-based scaffolds could serve as templates or supports for organizing this compound derivatives into functional materials. Similarly, the development of bio-inspired polymers, which utilize motifs like hydrogen bonding and hydrophobic effects common in nature, offers a strategy for creating advanced materials from bio-based building blocks. nih.gov This could involve using this compound as a monomer in the synthesis of polymers that mimic the properties of natural materials like spider silk or proteins. nih.gov
Design of Next-Generation Chemical Building Blocks from this compound
The inherent functionality of this compound makes it an excellent starting point for the design of novel chemical building blocks. By selectively modifying its core structure, a diverse library of derivatives can be created for applications in medicinal chemistry, polymer science, and materials science.
The phenylacetic acid moiety itself is a versatile scaffold. mdpi.com The synthesis of new derivatives with varied substitution patterns on the phenyl ring can lead to compounds with potentially valuable biological activities. The amine and carboxylic acid groups serve as convenient handles for further functionalization. For instance, the amine can be acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to esters, amides, or acid chlorides. researchgate.net
The strategic derivatization of this compound can lead to a new generation of building blocks for constructing complex molecules. For example, converting the amino group to a Boc-protected amine and the carboxylic acid to a methyl ester would create a versatile intermediate for peptide synthesis or solid-phase organic synthesis. Alternatively, introducing a formyl group onto the phenyl ring would yield a trifunctional building block suitable for multicomponent reactions. The development of practical synthetic routes to these new derivatives is crucial for their widespread adoption. mdpi.com
Table 4: Potential Next-Generation Building Blocks from this compound
| Parent Compound | Modification | Resulting Building Block | Potential Application |
| This compound | Protection of amine (Boc) | 2-(4-(4-((tert-Butoxycarbonyl)amino)butyl)phenyl)acetic acid | Peptide synthesis, combinatorial chemistry |
| This compound | Esterification of acid (Methyl) | Methyl 2-(4-(4-aminobutyl)phenyl)acetate | Monomer for polyamide synthesis |
| This compound | Ring formylation | 2-(4-(4-Aminobutyl)-2-formylphenyl)acetic acid | Synthesis of macrocycles, multicomponent reactions |
| This compound | Conversion of amine to azide | 2-(4-(4-Azidobutyl)phenyl)acetic acid | Click chemistry, bioconjugation |
| This compound | Halogenation of phenyl ring | 2-(2-Bromo-4-(4-aminobutyl)phenyl)acetic acid | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
Q & A
Basic: What are the recommended methodologies for synthesizing [4-(4-Aminobutyl)phenyl]acetic acid with high purity?
Methodological Answer:
Synthesis typically involves coupling 4-aminobutyl groups to phenylacetic acid derivatives. A plausible route is:
Acylation : React phenylacetic acid with 4-aminobutanol under carbodiimide coupling agents (e.g., EDC/HOBt) to form an intermediate ester.
Hydrolysis : Convert the ester to the carboxylic acid using alkaline hydrolysis (e.g., NaOH/ethanol).
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water.
Characterization : Confirm structure via H NMR (e.g., δ ~2.3 ppm for CHCOO, δ ~1.5 ppm for aminobutyl chain) and LC-MS for purity >98% .
Basic: How can researchers structurally characterize this compound to confirm its identity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Identify protons on the aromatic ring (δ 6.8–7.2 ppm) and aliphatic chains (δ 1.2–2.5 ppm). The aminobutyl group shows characteristic splitting patterns for NH (δ ~1.8 ppm) .
- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm, C=O ~1700 cm) and amine (N-H ~3300 cm) functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks matching the molecular formula (CHNO) .
Advanced: How can experimental protocols be optimized to evaluate the auxin-like activity of this compound in plant tissue culture?
Methodological Answer:
Adapt methodologies from phenylacetic acid (PAA) studies:
Concentration Gradients : Test 0.1–5.0 mg dm in Murashige and Skoog (MS) medium, combined with cytokinins like BAP (0.5–3.0 mg dm) .
Explant Selection : Use cotyledonary nodes or shoot tips (6–7-day-old seedlings) for direct organogenesis to avoid callus interference .
Rooting Assays : Transfer elongated shoots to half-strength MS medium with 0.5–1.0 mg dm of the compound. Compare root frequency and morphology against IBA/NAA controls .
Data Analysis : Use ANOVA with Duncan’s test for shoot/root counts (n=30 per treatment, triplicate experiments) .
Advanced: How can researchers address contradictions in bioactivity data between this compound and traditional auxins like IBA?
Methodological Answer:
Contradictions often arise from species-specific responses or explant types. To resolve:
- Variable Isolation : Standardize explant age (e.g., 6–7-day-old chickpea seedlings) and culture conditions (25±2°C, 16-h photoperiod) .
- Mechanistic Studies : Compare gene expression (e.g., auxin-responsive genes like AUX/IAA) via qPCR to assess signaling pathway activation .
- Dose-Response Analysis : Test lower concentrations (0.1–0.5 mg dm) to minimize toxicity, as observed in PAA studies where 1.0 mg dm maximized root induction .
Advanced: What strategies improve the reproducibility of in vitro regeneration protocols using this compound?
Methodological Answer:
Reproducibility challenges stem from explant variability and hormonal synergies. Mitigate via:
- Hormonal Synergy : Pair with 0.2 mg dm GA to enhance shoot elongation, as seen in PAA protocols for chickpea .
- Medium Modifications : Use half-strength MS salts for rooting to reduce hyperhydration, improving survival rates post-transplantation .
- Quality Control : Pre-screen explants for uniform size/age and use fresh stock solutions to avoid compound degradation .
Advanced: How can researchers assess the stability and solubility of this compound in aqueous media?
Methodological Answer:
- Solubility Testing : Dissolve in DMSO (≤0.1% v/v) and dilute in MS medium. Centrifuge (10,000×g, 10 min) to detect precipitates .
- pH Stability : Incubate solutions at pH 5.8 (standard for MS media) and 7.4 (physiological pH) for 7 days. Analyze degradation via HPLC with C18 columns (UV detection at 254 nm) .
- Temperature Sensitivity : Store at 4°C vs. −20°C and compare bioactivity retention after 30 days .
Advanced: What computational tools can predict the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with auxin-binding proteins (e.g., TIR1/AFB receptors).
- QSAR Models : Train on datasets of phenylacetic acid derivatives (e.g., PubChem BioAssay data) to correlate substituents (e.g., alkyl chain length) with bioactivity .
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO) influencing auxin-like activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
